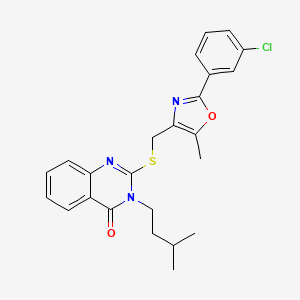
2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C24H24ClN3O2S and its molecular weight is 453.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed exploration of its biological activity, including its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure
The molecular formula of the compound is C25H22ClN4O2S with a molecular weight of 497.0 g/mol. Its structure includes key functional groups such as oxazole, thioether, and quinazolinone, which are known to contribute to various pharmacological activities.
Anticancer Activity
Research indicates that compounds containing the quinazolinone core often exhibit anticancer properties. The presence of the oxazole and thioether functionalities in this compound may enhance its interaction with biological targets involved in cancer proliferation pathways. Specifically, similar quinazolinone derivatives have been shown to inhibit tumor growth by targeting the phosphoinositide 3-kinase/AKT signaling pathway, which is crucial for cell survival and proliferation .
Antibacterial and Antifungal Properties
The compound's structural features suggest potential antibacterial and antifungal activities. Compounds with similar moieties have demonstrated effectiveness against various bacterial strains, possibly through mechanisms that disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
Anti-inflammatory Effects
Quinazolinone derivatives are also noted for their anti-inflammatory properties. The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation, thereby offering therapeutic benefits in conditions like arthritis or other inflammatory diseases .
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the interactions between the oxazole and quinazolinone moieties with specific biological targets may lead to alterations in cellular signaling pathways. This could involve:
- Inhibition of key enzymes involved in cell cycle regulation.
- Modulation of receptor activity related to inflammation and immune response.
- Disruption of DNA synthesis in rapidly dividing cells.
Study 1: Anticancer Efficacy
A study investigated the anticancer efficacy of quinazolinone derivatives similar to this compound. The results indicated significant inhibition of cell proliferation in various cancer cell lines, with IC50 values suggesting potent activity at micromolar concentrations .
Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives of this compound were tested against Gram-positive and Gram-negative bacterial strains. Results showed effective inhibition zones, confirming its potential as an antibacterial agent .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Methylquinazolin-4(3H)-one | Simple methyl substitution on quinazolinone | Anticancer, antibacterial |
| 5-Methyloxazol-4-one | Contains oxazole ring | Antimicrobial |
| 3-Chloroquinazolin-4(3H)-one | Chlorine substitution on quinazolinone | Antitumor activity |
The unique combination of functionalities in This compound distinguishes it from other compounds by potentially enhancing solubility and bioavailability while broadening its spectrum of biological activity.
特性
IUPAC Name |
2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(3-methylbutyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O2S/c1-15(2)11-12-28-23(29)19-9-4-5-10-20(19)27-24(28)31-14-21-16(3)30-22(26-21)17-7-6-8-18(25)13-17/h4-10,13,15H,11-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHUPJPGDHCTGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3CCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













